molecular formula C3H6OS B1222118 Methyl thioacetate CAS No. 21119-13-1

Methyl thioacetate

Cat. No. B1222118
CAS RN: 21119-13-1
M. Wt: 90.15 g/mol
InChI Key: DTOZRCOCJVVION-UHFFFAOYSA-N
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Description

O-methyl ethanethioate is a thionoester.

Scientific Research Applications

Synthesis and Biological Activity

  • Hypoglycemic Activity : Methyl thioacetate derivatives, specifically 7-n-butyl-3-methyl-8-thioxanthine, have shown potential in treating type II diabetes mellitus, exhibiting significant hypoglycemic activity. Synthesis methods of these compounds, as well as their acute toxicity and glucose homeostasis characteristics, were studied, indicating their potential as non-toxic antidiabetic agents (Romanenko et al., 2018).

Role in Prebiotic Chemistry

  • Energy Storage and Protection from Hydrolysis : this compound, considered vital to the origin of life and early cellular evolution, shows enhanced stability within hydrophobic droplets. This indicates its role in early energy storage and its protection in prebiotic vesicles and early cell membranes (Todd & House, 2014).

Thermochemical Studies

  • Thiopheneacetic Acid Methyl Esters : Thiophene-based compounds, including methyl esters of thiopheneacetic acid, have applications in drug design, electronics, and optoelectronics. A detailed thermochemical study on these compounds provides insights into their stability and potential applications (Roux et al., 2007).

Biotechnological Applications

  • S-Methyl Thioester Synthesis in Microorganisms : In Geotrichum candidum, the synthesis of S-methyl thioacetate is linked to enzymatic reactions. This has implications for biotechnological applications, particularly in the production of S-methyl thioesters (Hélinck et al., 2000).

Molecular and Electronic Structure Analysis

  • Quantum Chemical Study : The unique properties of methyl acetate and S-methyl thioacetate were analyzed using the INDO-MO method, highlighting their electronic structures and properties that are crucial in biochemical reactions (Hilal & el-Aaser, 1985).

properties

CAS RN

21119-13-1

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

IUPAC Name

O-methyl ethanethioate

InChI

InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3

InChI Key

DTOZRCOCJVVION-UHFFFAOYSA-N

SMILES

CC(=S)OC

Canonical SMILES

CC(=S)OC

synonyms

methyl thioacetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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